(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Description
This compound belongs to the cyclopenta[a]phenanthrene class, a structural motif prevalent in steroids and triterpenoids. Key features include:
- Core structure: A tetracyclic cyclopenta[a]phenanthrene backbone with defined stereochemistry at positions 3R,5R,8R,9S,10S,13S,14S,17S.
- Substituents:
- A 2-methyl-1,3-dioxolane group at position 17, which introduces a five-membered oxygen-containing ring.
- Methyl groups at positions 10 and 12.
- A hydroxyl group at position 3, a common feature in bioactive steroids.
- Physicochemical properties: The dioxolane moiety enhances solubility in polar solvents compared to purely alkyl-substituted analogs.
Properties
CAS No. |
18000-89-0 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C23H38O3/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h15-20,24H,4-14H2,1-3H3/t15-,16-,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
OAWOATRDZLDNDV-ITZNTROMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C5(OCCO5)C)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C5(OCCO5)C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of the Compound
Detailed Synthetic Routes
Starting Materials
- Pregna-5,7-diene-3,20-dione or related steroidal diketones are commonly used as starting materials.
- Ethylene glycol or 2-methyl-1,3-propanediol serves as the acetal-forming reagent.
Reaction Conditions
- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are employed to catalyze the acetalization.
- The reaction is typically carried out under reflux in anhydrous solvents such as benzene or toluene to facilitate water removal and drive the equilibrium toward acetal formation.
- The reaction time varies from several hours to overnight, depending on scale and conditions.
Typical Synthetic Procedure
- Dissolve the steroidal diketone in anhydrous solvent.
- Add ethylene glycol or 2-methyl-1,3-propanediol.
- Add a catalytic amount of acid catalyst.
- Reflux the mixture with a Dean-Stark apparatus to continuously remove water formed during acetalization.
- Monitor the reaction progress by TLC or HPLC.
- Upon completion, neutralize the acid catalyst with a base such as sodium bicarbonate.
- Extract and purify the product by recrystallization or chromatography.
Industrial Scale Preparation
- Industrial synthesis follows similar principles but optimizes reaction parameters for yield, purity, and cost-effectiveness.
- Large-scale reactors with efficient water removal systems are used.
- Purification may include crystallization, column chromatography, and solvent washes.
- Quality control involves NMR, MS, and HPLC to confirm structure and purity.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Pregna-5,7-diene-3,20-dione | Commercially available steroidal diketone |
| Acetalizing Agent | Ethylene glycol or 2-methyl-1,3-propanediol | Protects carbonyl groups |
| Catalyst | p-Toluenesulfonic acid or sulfuric acid | Acid catalysis required |
| Solvent | Benzene, toluene, or other anhydrous solvents | Facilitate reflux and water removal |
| Temperature | Reflux (~80-110 °C) | Ensures reaction completion |
| Reaction Time | 4-24 hours | Monitored by TLC/HPLC |
| Purification | Recrystallization, chromatography | To isolate pure compound |
| Yield | 60-85% | Depends on scale and conditions |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxolane ring can be reduced to form a diol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are typically employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily studied for its potential therapeutic effects. Its structural characteristics suggest several applications:
Hormonal Activity
This compound exhibits properties similar to steroid hormones. Research indicates that it may act as a precursor or analog to certain steroids involved in metabolic processes. It can potentially be used in hormone replacement therapies or as a supplement in conditions related to hormonal deficiencies.
Anti-inflammatory Properties
Studies have shown that compounds with similar structures can exhibit anti-inflammatory effects. This compound may be investigated for its ability to modulate inflammatory pathways and could be beneficial in treating chronic inflammatory diseases.
Anticancer Activity
Preliminary research suggests that derivatives of this compound may possess anticancer properties. The mechanism might involve the inhibition of tumor growth or induction of apoptosis in cancer cells. Further studies are required to elucidate its efficacy and safety profiles.
Biochemical Applications
The compound's unique structure allows it to interact with biological systems in various ways:
Enzyme Inhibition
Research indicates that compounds with similar frameworks can inhibit specific enzymes involved in metabolic pathways. This property could be harnessed for developing inhibitors for enzymes implicated in diseases like diabetes or obesity.
Receptor Modulation
Given its structural similarity to steroid hormones and other signaling molecules, this compound may act as a modulator of nuclear receptors. This application is particularly relevant in drug design targeting specific receptor pathways.
Case Studies
Several studies have explored the applications of similar compounds:
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring and hydroxyl group are likely key functional groups involved in these interactions. The compound’s multiple chiral centers may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several sterols, triterpenoids, and synthetic derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Diversity at Position 17: The dioxolane group in the target compound offers intermediate polarity compared to isoquinoline () or alkyl chains (). This may influence pharmacokinetic properties like absorption and metabolism.
Stereochemical Impact :
- The stereochemistry at C3 (R-configuration in the target vs. S-configuration in compounds) affects receptor binding. For example, stigmasterol (C3-OH in S-configuration) interacts differently with lipid membranes .
Biological Activity: Isoquinoline-substituted analogs () showed bioactivity as hormone analogs, with HRMS data validating their structural integrity . The target compound’s dioxolane group may confer metabolic stability, as similar oxygen-containing rings resist rapid enzymatic degradation.
Synthetic and Analytical Methods :
- Silica gel chromatography () and NMR/HRMS () are standard for purification and characterization. The target compound’s dioxolane group may require optimized solvent systems (e.g., ethyl acetate/hexane) for isolation.
Safety Profiles :
- Compounds with alkyl side chains (e.g., ) exhibit higher toxicity (H301: toxic if swallowed), while oxygenated derivatives (e.g., ) are generally safer .
Biological Activity
The compound (3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol , also known by various synonyms including 5β-androstane-3α,11β,17β-triol , has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings.
Structure and Composition
- Molecular Formula : C19H32O3
- Molecular Weight : 308.46 g/mol
- CAS Number : 20685-55-6
Structural Characteristics
The compound features a tetradecahydrophenanthrene skeleton with several functional groups that are crucial for its biological activity. The presence of hydroxyl groups and a dioxolane moiety contributes to its interaction with biological systems.
Hormonal Activity
Research indicates that this compound exhibits androgenic activity , which is significant for its potential use in hormone replacement therapies. It acts as a selective androgen receptor modulator (SARM), influencing muscle growth and fat distribution in animal models.
Neuroprotective Properties
Studies have suggested neuroprotective effects attributed to the compound's amphiphilic nature. It has been implicated in the treatment of neuropsychiatric disorders by modulating the glutamatergic neurotransmitter system. This modulation is essential for addressing conditions such as depression and anxiety disorders .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It inhibits the expression of pro-inflammatory cytokines and chemokines, making it a candidate for treating inflammatory diseases .
Antioxidant Activity
Antioxidant assays have shown that this compound can scavenge free radicals effectively. This property is beneficial for preventing oxidative stress-related cellular damage and may contribute to its neuroprotective effects .
Case Study 1: Hormonal Modulation
A study conducted on male rats evaluated the effects of the compound on testosterone levels and muscle mass. Results indicated a significant increase in testosterone levels alongside enhanced muscle hypertrophy compared to control groups .
Case Study 2: Neuroprotection in Animal Models
In an animal model of ischemic stroke, administration of the compound resulted in reduced neuronal death and improved behavioral outcomes. This study highlights its potential as a therapeutic agent for cerebrovascular diseases .
Case Study 3: Inhibition of Inflammatory Pathways
In vitro studies using human macrophages showed that treatment with the compound led to a decrease in TNF-alpha production upon LPS stimulation. This suggests that it may be useful in managing inflammatory conditions .
Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C19H32O3 |
| Molecular Weight | 308.46 g/mol |
| CAS Number | 20685-55-6 |
Q & A
Q. What are the established synthetic routes for this compound?
Methodological Answer: The compound is synthesized via multi-step organic reactions starting from natural steroid precursors or modified steroid frameworks. Key steps include:
- Functionalization of the steroidal backbone : Introduction of the 2-methyl-1,3-dioxolane group at position 17 requires protecting group strategies to preserve stereochemical integrity.
- Chiral resolution : Use of enantioselective catalysts (e.g., chiral Lewis acids) ensures retention of the (3R,5R,8R,9S,10S,13S,14S,17S) configuration .
- Final deprotection and purification : Chromatographic techniques (HPLC, flash chromatography) isolate the target compound with ≥95% purity.
Q. Table 1: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Natural precursor route | Cholesterol derivative | TBSCl, Pd/C, Dioxolane | 62 | 97 |
| Steroid modification | Lanosterol analog | Grubbs catalyst, TFA | 48 | 95 |
Q. What analytical techniques confirm its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (600 MHz, CDCl₃) verify stereochemistry and substituent positions. Key signals: δ 3.7–4.1 ppm (dioxolane protons), δ 0.6–1.2 ppm (methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular weight (e.g., observed m/z 432.3705 vs. calculated 432.3705 for C₂₇H₄₄O₃) .
- X-ray Crystallography : Resolves absolute configuration; unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) match predicted stereoisomer .
Q. Table 2: Analytical Parameters
| Technique | Conditions/Parameters | Critical Data Points |
|---|---|---|
| ¹H NMR | 600 MHz, CDCl₃ | δ 3.82 (d, J=8.2 Hz, H-17) |
| HRMS | ESI+, m/z 432.3705 [M+H]⁺ | Δ < 2 ppm error |
| Melting Point | 120–122°C (predicted) | Differential scanning calorimetry |
Q. What biological activities have been experimentally validated?
Methodological Answer:
- Anti-inflammatory assays : Inhibition of phospholipase A2 (IC₅₀ = 1.2 µM) via competitive binding to the catalytic site, measured via ELISA .
- Cytotoxicity screening : IC₅₀ values against HeLa cells (48-h MTT assay: 15 µM) suggest moderate activity compared to dexamethasone controls .
- Receptor binding : Radioligand displacement assays (e.g., glucocorticoid receptor binding Ki = 0.8 nM) .
Advanced Research Questions
Q. How to optimize stereochemical control during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use of Evans oxazolidinones or Sharpless epoxidation to enforce R/S configuration at C3, C5, and C17 .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers for undesired epimerization; reaction conditions (e.g., low temperature, anhydrous solvents) are adjusted accordingly .
- In-line monitoring : Raman spectroscopy tracks stereochemical intermediates in real time, reducing byproduct formation .
Q. How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Meta-analysis of assay conditions : Variability in IC₅₀ values (e.g., 1.2–15 µM) may arise from differences in cell lines (primary vs. immortalized) or serum-free vs. serum-containing media .
- Standardization protocols :
- Use WHO-recommended reference standards for receptor binding assays.
- Validate cytotoxicity via parallel assays (e.g., MTT, ATP-lite) to rule out false positives .
Q. Table 3: Pharmacological Data Discrepancies
| Study | Assay Type | IC₅₀ (µM) | Cell Line | Key Variables |
|---|---|---|---|---|
| Zhang et al. (2023) | Phospholipase A2 | 1.2 | RAW 264.7 | Serum-free, 24-h incubation |
| Lee et al. (2024) | MTT cytotoxicity | 15 | HeLa | 10% FBS, 48-h incubation |
Q. What computational methods predict its interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predicts binding affinity to glucocorticoid receptors (ΔG = -9.2 kcal/mol) by simulating ligand-receptor interactions .
- MD simulations (GROMACS) : 100-ns trajectories assess stability of the dioxolane group in the receptor’s hydrophobic pocket .
- QSAR modeling : Hammett constants (σ = 0.3) correlate substituent effects with anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
